

Photophysical Properties of Pigment Yellow 73: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pigment yellow 73*

Cat. No.: *B080490*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pigment Yellow 73 (C.I. 11738) is a monoazo pigment recognized for its vibrant yellow hue and applications in various industrial products, including inks, paints, and plastics.^{[1][2]} Notably, it exhibits solid-state fluorescence, a characteristic that has drawn interest for potential applications in materials science and biological research.^[3] This technical guide provides a comprehensive overview of the known properties of **Pigment Yellow 73** and details the experimental protocols for determining its fluorescence quantum yield and lifetime. While specific quantitative data for the quantum yield and fluorescence lifetime of **Pigment Yellow 73** are not readily available in published scientific literature, this document outlines the standardized methodologies for their measurement, enabling researchers to characterize this and similar fluorescent organic pigments.

Introduction to Pigment Yellow 73

Pigment Yellow 73, chemically identified as 2-[(4-chloro-2-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutanamide, is a member of the azo pigment family.^{[1][4]} Azo pigments are characterized by the presence of the azo functional group (-N=N-) connecting aromatic rings. The specific chemical structure of **Pigment Yellow 73** gives rise to its distinct color and photophysical properties. It is often referred to by trade names such as Hansa Yellow 4GX.^[2]

While many azo compounds are known to be non-fluorescent due to efficient non-radiative decay pathways, a subset, including **Pigment Yellow 73**, demonstrates solid-state fluorescence.[3][5] This phenomenon is of significant interest as the fluorescence properties of organic pigments can be influenced by their molecular structure and crystalline packing.

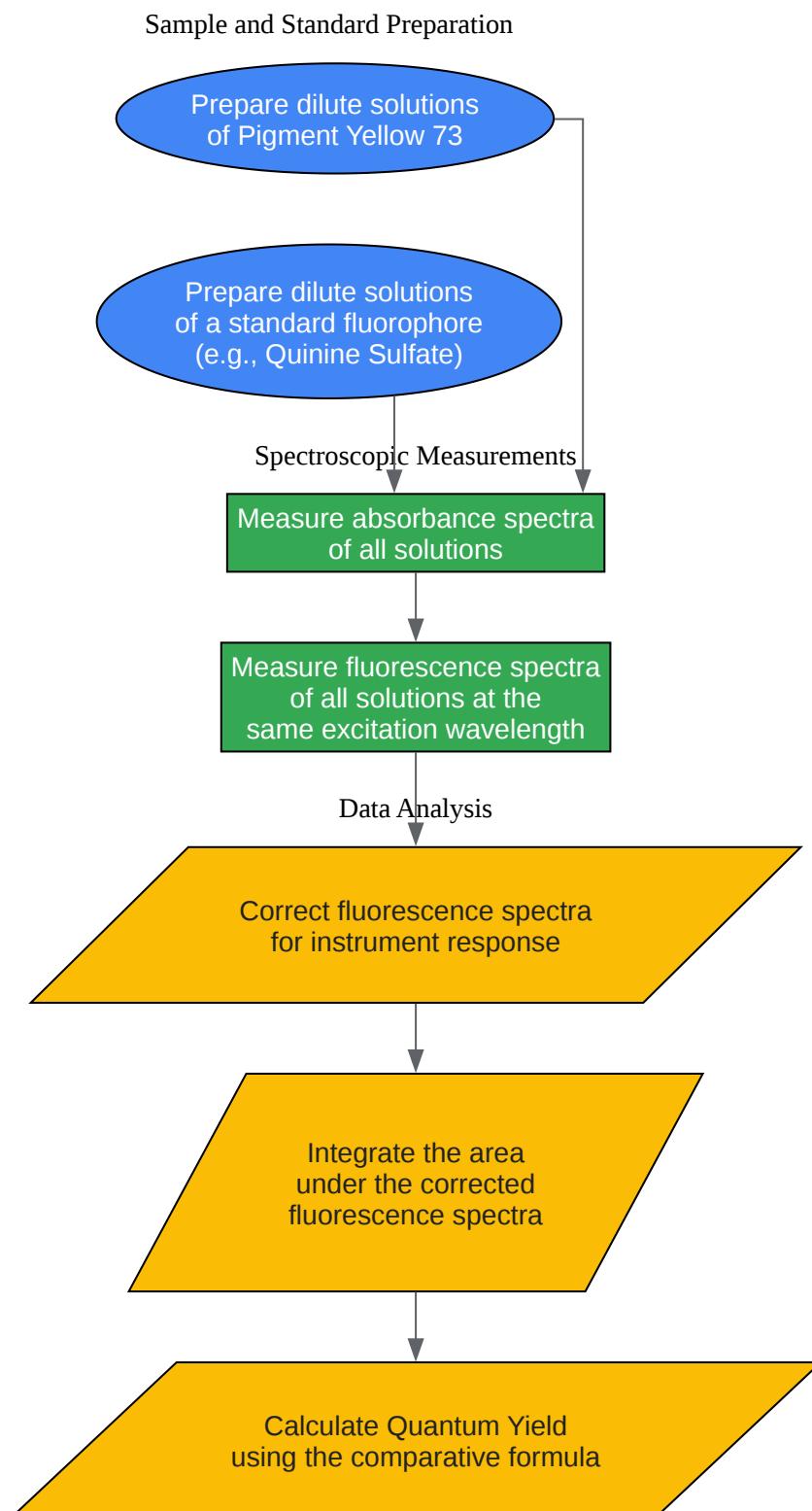
It is crucial to distinguish **Pigment Yellow 73** from "Acid Yellow 73," which is the sodium salt of fluorescein. These are distinct chemical compounds with different structures and properties.

Known Properties of Pigment Yellow 73

Quantitative data for the quantum yield and fluorescence lifetime of **Pigment Yellow 73** is not prevalent in the existing scientific literature. However, its general properties have been documented.

Property	Value/Description
Chemical Formula	<chem>C17H15ClN4O5</chem>
Molecular Weight	390.78 g/mol
C.I. Name	Pigment Yellow 73
C.I. Number	11738
CAS Number	13515-40-7
Appearance	Yellow powder
Pigment Class	Monoazo
Fluorescence	Exhibits solid-state fluorescence

This table summarizes the general properties of **Pigment Yellow 73**.


Experimental Protocols for Photophysical Characterization

To determine the quantum yield and fluorescence lifetime of **Pigment Yellow 73**, standardized photophysical measurement techniques are employed. The following sections detail the methodologies for these key experiments.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The relative quantum yield is a commonly used method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield.

Experimental Workflow for Relative Quantum Yield Measurement

[Click to download full resolution via product page](#)

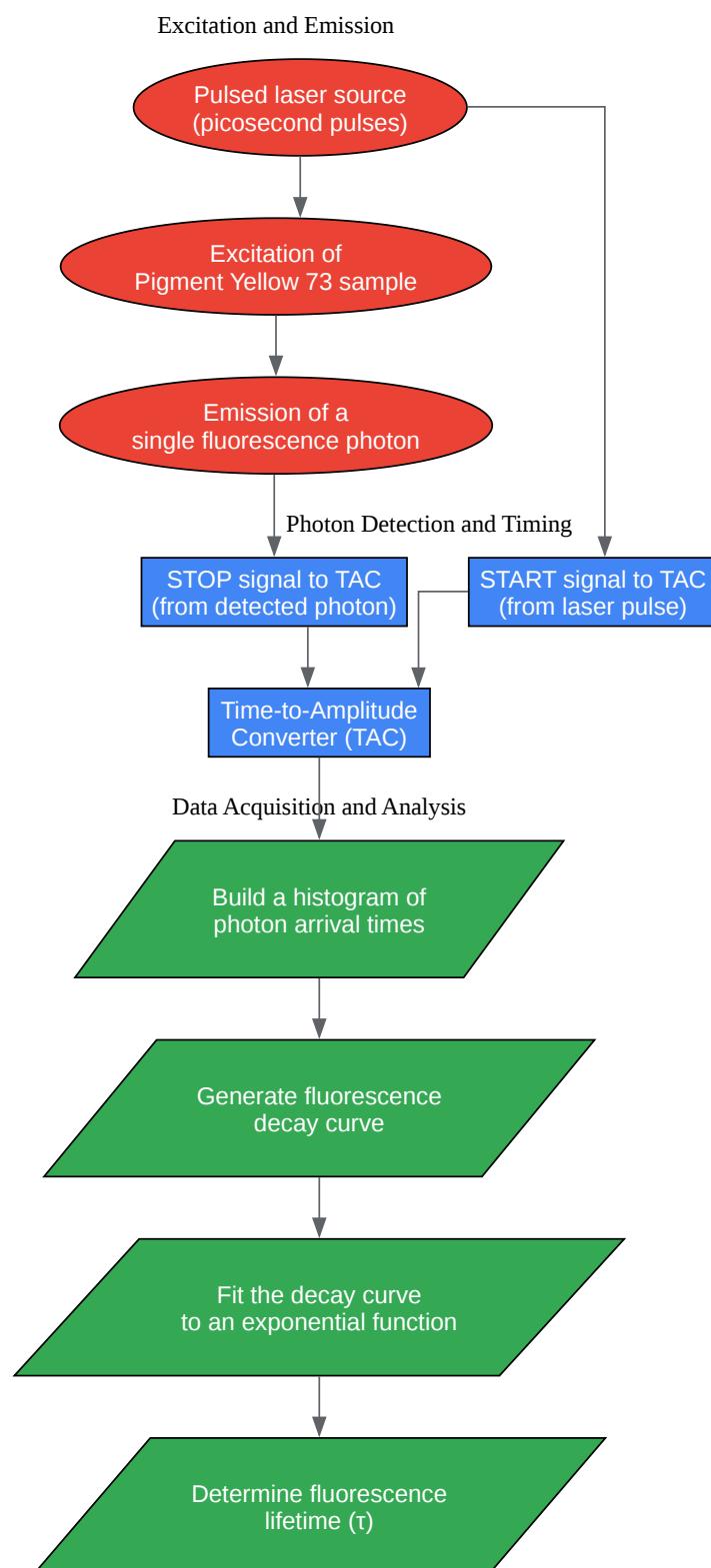
Caption: Workflow for determining the relative fluorescence quantum yield.

Methodology:

- Selection of a Standard: Choose a standard fluorophore with a well-documented quantum yield and an absorption profile that overlaps with the sample. For a yellow pigment, quinine sulfate in 0.1 M H₂SO₄ ($\Phi = 0.54$) or a rhodamine dye could be suitable standards.
- Preparation of Solutions: Prepare a series of dilute solutions of both the **Pigment Yellow 73** sample and the standard in a suitable solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
- Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions.
- Fluorescence Measurement: Record the fluorescence emission spectra of all solutions. It is crucial to use the same excitation wavelength, slit widths, and instrument geometry for both the sample and the standard.
- Data Analysis:
 - Correct the measured emission spectra for the wavelength-dependent response of the spectrometer.
 - Integrate the area under the corrected emission spectra for both the sample and the standard.
 - Calculate the quantum yield of the sample (Φ_x) using the following equation:

$$\Phi_x = \Phi_{st} * (I_x / I_{st}) * (A_{st} / A_x) * (n_x^2 / n_{st}^2)$$

Where:


- Φ_{st} is the quantum yield of the standard.
- I_x and I_{st} are the integrated fluorescence intensities of the sample and the standard, respectively.
- A_x and A_{st} are the absorbances of the sample and the standard at the excitation wavelength, respectively.

- n_x and n_{st} are the refractive indices of the sample and standard solutions, respectively.

Determination of Fluorescence Lifetime

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and widely used technique for measuring fluorescence lifetimes in the picosecond to nanosecond range.

Experimental Workflow for TCSPC Measurement

[Click to download full resolution via product page](#)

Caption: Workflow for fluorescence lifetime measurement using TCSPC.

Methodology:

- Instrumentation: A TCSPC system consists of a high-repetition-rate pulsed light source (e.g., a picosecond diode laser), a sample holder, a sensitive and fast photodetector (e.g., a microchannel plate photomultiplier tube or a single-photon avalanche diode), and timing electronics.
- Sample Preparation: Prepare a dilute solution of **Pigment Yellow 73** in a suitable solvent.
- Data Acquisition:
 - The sample is excited by the pulsed laser.
 - For each laser pulse, a "START" signal is sent to a time-to-amplitude converter (TAC).
 - The detection of the first emitted photon generates a "STOP" signal to the TAC.
 - The time difference between the START and STOP signals is measured and stored in a multichannel analyzer.
 - This process is repeated for millions of excitation cycles to build up a histogram of the probability of photon emission over time after excitation.
- Data Analysis:
 - The resulting histogram represents the fluorescence decay curve.
 - This decay curve is then fitted to one or more exponential functions to extract the fluorescence lifetime(s). For a single exponential decay, the intensity (I) as a function of time (t) is given by:

$$I(t) = I_0 * \exp(-t/\tau)$$

Where I_0 is the intensity at time zero and τ is the fluorescence lifetime.

Factors Influencing Fluorescence Properties of Azo Pigments

The fluorescence of azo pigments like **Pigment Yellow 73** is often linked to specific structural features and the surrounding environment. Research on similar fluorescent pigments, such as Pigment Yellow 101, has provided insights into the mechanisms governing their photophysical behavior.^{[6][7][8]}

- **Intramolecular Hydrogen Bonding:** The presence of intramolecular hydrogen bonds can promote fluorescence by increasing the rigidity of the molecular structure and reducing non-radiative decay pathways.
- **Molecular Aggregation:** In the solid state, the way pigment molecules pack in the crystal lattice can significantly impact fluorescence. Strong intermolecular interactions can sometimes lead to fluorescence quenching.
- **Solvent Effects:** In solution, the polarity and viscosity of the solvent can influence the excited state dynamics and, consequently, the quantum yield and lifetime.

Conclusion

Pigment Yellow 73 is an industrially significant monoazo pigment with the interesting property of solid-state fluorescence. While specific quantitative data for its quantum yield and fluorescence lifetime are not readily available, this guide provides the necessary framework for their experimental determination. By following the detailed protocols for relative quantum yield measurement and time-correlated single photon counting, researchers can accurately characterize the photophysical properties of **Pigment Yellow 73**. Understanding these fundamental parameters is essential for exploring its potential in advanced applications, including fluorescent materials and probes in various scientific and biomedical fields. Further research into the photophysics of **Pigment Yellow 73** and related azo pigments will contribute to a deeper understanding of structure-property relationships in fluorescent organic materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jacksonsart.com [jacksonsart.com]
- 2. epsilonpigments.com [epsilonpigments.com]
- 3. PIGMENT YELLOW 73 - Ataman Kimya [atamanchemicals.com]
- 4. Pigment Yellow 73 | C17H15ClN4O5 | CID 61637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fluorescent azobenzenes and aromatic aldimines featuring an N–B interaction - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT51689J [pubs.rsc.org]
- 6. Solid state fluorescence of Pigment Yellow 101 and derivatives: a conserved property of the individual molecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [Photophysical Properties of Pigment Yellow 73: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b080490#quantum-yield-and-fluorescence-lifetime-of-pigment-yellow-73>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com